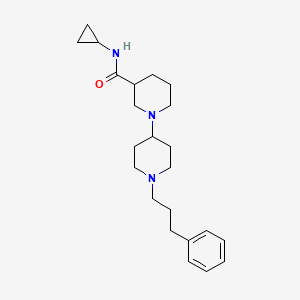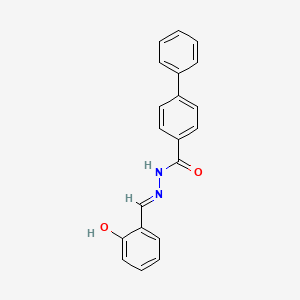
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide is able to increase the levels of GABA in the brain, which can have a calming effect on the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide is able to increase the levels of GABA in the brain, which can have a calming effect on the central nervous system. This can lead to a reduction in seizure activity in patients with epilepsy and can also be beneficial in the treatment of addiction and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is that it is a highly potent and selective inhibitor of GABA aminotransferase. This makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of using N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain studies.
Direcciones Futuras
There are many potential future directions for research on N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide can reduce drug-seeking behavior in animal models, which suggests that it may be a promising treatment option for addiction in humans. Another area of interest is the potential use of N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide in the treatment of anxiety disorders. Research has shown that increasing GABA levels in the brain can have a calming effect on the central nervous system, which may be beneficial in the treatment of anxiety.
Métodos De Síntesis
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process starting with the reaction of 3-phenylpropylamine with cyclopropanecarboxylic acid followed by the formation of the bipiperidine ring system through a cyclization reaction. The final step involves the addition of a carboxamide group to the piperidine ring.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as epilepsy, addiction, and anxiety. Research has shown that N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide is able to increase the levels of GABA in the brain, which can have a calming effect on the central nervous system.
Propiedades
IUPAC Name |
N-cyclopropyl-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c27-23(24-21-10-11-21)20-9-5-15-26(18-20)22-12-16-25(17-13-22)14-4-8-19-6-2-1-3-7-19/h1-3,6-7,20-22H,4-5,8-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRHFEIHZBEDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCCC3=CC=CC=C3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6-{1-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6085200.png)



![2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6085232.png)

![2-(benzylthio)-N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6085251.png)
![2-bromo-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6085257.png)
![2-(4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B6085259.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085268.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6085283.png)
![2-[4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085284.png)
![6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6085298.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B6085306.png)